methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
The research on catalyst- and solvent-free synthesis demonstrates an efficient approach for regioselective synthesis involving triazole derivatives. A notable study involves the microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, leading to the creation of benzamide derivatives. This method is significant for its environmentally friendly approach and efficiency in synthesizing heterocyclic compounds (Moreno-Fuquen et al., 2019).
N-acetylated Derivatives Synthesis
Research into the N-acetylation of triazole derivatives provides insights into their structural and conformational characteristics. Studies have shown a decreased susceptibility to acetylation for certain triazole compounds, leading to the creation of monoacetylated and diacetylated isomers. This work is crucial for understanding the chemical behavior and potential applications of triazole derivatives in medicinal chemistry (Dzygiel et al., 2004).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-6(11)3-5-7/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPJEAKSWPRKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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